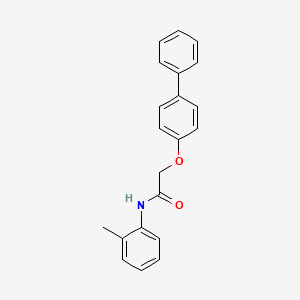

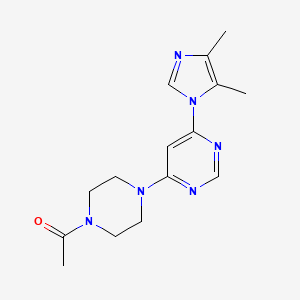

![molecular formula C15H15N3O2S B5562699 N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5562699.png)

N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a class of organic molecules that have garnered attention for their diverse biological activities and potential therapeutic applications. Its structure suggests it is a part of oxadiazole and benzothiophene derivatives, known for their pharmacological relevance.

Synthesis Analysis

Synthesis of related oxadiazole derivatives involves strategic cyclization and substitution reactions, aiming for high yield and specificity. For instance, a study details the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, demonstrating the cyclization process with a yield above 60% (Tang Li-jua, 2015). Similarly, the synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides from sydnone highlights a one-pot ring conversion strategy (P. R. Latthe & B. V. Badami, 2007).

Molecular Structure Analysis

Crystallographic studies provide insights into the molecular geometry and intermolecular interactions crucial for the compound's reactivity and potential biological activity. The structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined through spectral analysis and X-ray diffraction, highlighting the significance of hydrogen bonding and π-π interactions in stabilizing the crystal structure (P. Sharma et al., 2016).

Chemical Reactions and Properties

The oxadiazole core is known for participating in various chemical reactions, offering routes to diverse derivatives. Research on related compounds emphasizes the versatility of oxadiazole derivatives in forming new chemical entities with potential biological activities. For example, the synthesis and biological activity study of some N-Aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides showcase the chemical reactivity and functional group transformation capabilities of these compounds (P. R. Latthe & B. V. Badami, 2007).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of oxadiazole derivatives are influenced by their molecular structure. These properties are crucial for the compound's applicability in different mediums and under various conditions.

Chemical Properties Analysis

Chemical properties such as reactivity towards nucleophiles, electrophiles, and photochemical stability of oxadiazole derivatives are governed by their electronic configuration and the presence of functional groups. The study on the synthesis, characterization, and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates provides an example of the detailed chemical property analysis of structurally related compounds (YN Spoorthy et al., 2021).

Applications De Recherche Scientifique

Synthesis and Characterization

- The compound has been involved in synthesis studies, such as the creation of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, showcasing its utility in the development of novel chemical entities. The synthesis processes often involve cyclization reactions and yield products with distinct structural properties, as indicated in studies by Tang Li-jua (2015) (Tang Li-jua, 2015).

Anticancer Activity

- There has been significant research into the anticancer properties of compounds related to N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide. For example, a study by Ravinaik et al. (2021) synthesized and evaluated compounds for their effectiveness against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showing the potential of these compounds in cancer therapy (Ravinaik et al., 2021).

Corrosion Inhibition

- Research by Ammal et al. (2018) explored the use of oxadiazole derivatives as corrosion inhibitors, indicating the potential of such compounds in protecting materials like mild steel in acidic environments. This demonstrates the diverse applications of these compounds beyond biological contexts (Ammal et al., 2018).

Antibacterial and Antimicrobial Activities

- Studies have also focused on the antimicrobial properties of related compounds. For instance, Spoorthy et al. (2021) synthesized derivatives and assessed their antimicrobial activity, highlighting the relevance of these compounds in addressing microbial infections (Spoorthy et al., 2021).

Orientations Futures

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties. It could also be interesting to study its interactions with biological targets using techniques like X-ray crystallography .

Propriétés

IUPAC Name |

N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-3-18(9-14-16-10(2)20-17-14)15(19)12-4-5-13-11(8-12)6-7-21-13/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYWBFBEHNUZHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=NOC(=N1)C)C(=O)C2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzothiophene-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-furylmethyl)-2-methyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5562631.png)

![4-[(3-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5562638.png)

![N-[1-(2-cyclopentylacetyl)azepan-3-yl]thiophene-2-sulfonamide](/img/structure/B5562640.png)

![4-[(1-cyclopropyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3,4-dimethylbenzyl)-2-piperazinone](/img/structure/B5562647.png)

![4-[(3-isobutylisoxazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5562672.png)

![8-(3-hydroxy-2-methylbenzoyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5562677.png)

![N-(4-chlorobenzyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5562678.png)

![1-{[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]methyl}-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5562682.png)

![[(3R*,4R*)-4-(azepan-1-ylmethyl)-1-(2-propoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5562695.png)